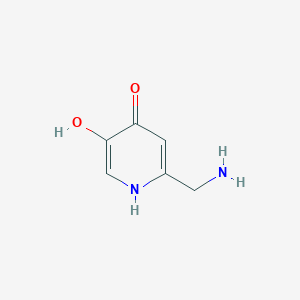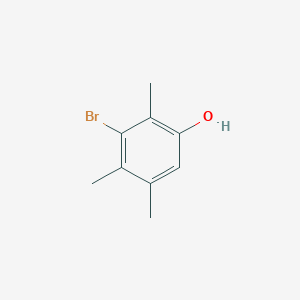![molecular formula C11H19N3 B8649283 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine](/img/structure/B8649283.png)
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. Its unique chemical properties make it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with N-(2-dimethylaminoethyl)-N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol
- N,N-Dimethylaminoethanol
- 2-(Dimethylaminoethyl)methacrylate
Uniqueness
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine stands out due to its unique combination of aromatic and aliphatic structures, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and greater versatility in chemical synthesis and research.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H19N3/c1-13(2)8-9-14(3)11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3 |
Clé InChI |
BXIJUQJYXZCOFB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
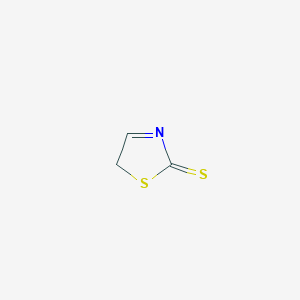
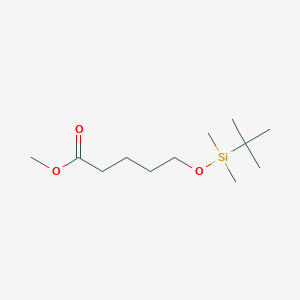
![Benzene, [(6-bromohexyl)thio]-](/img/structure/B8649234.png)
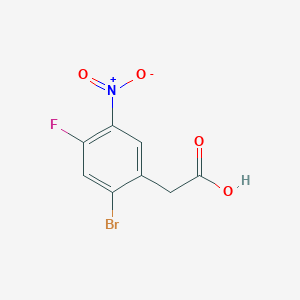
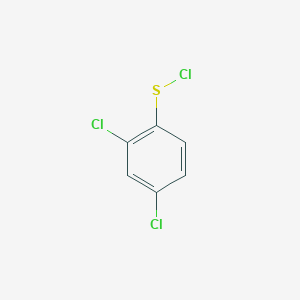
![Ethanone, 1-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B8649272.png)
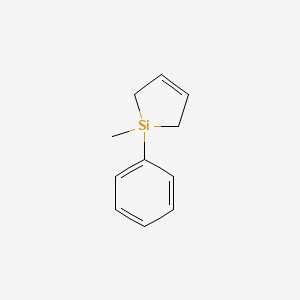
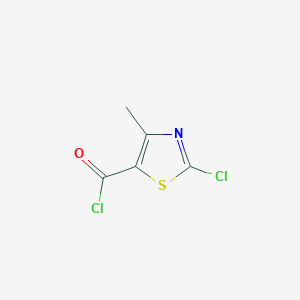
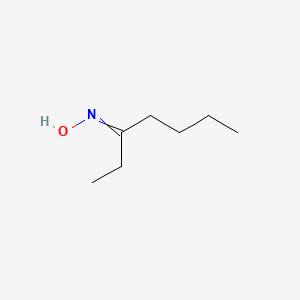
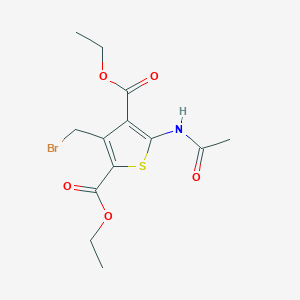
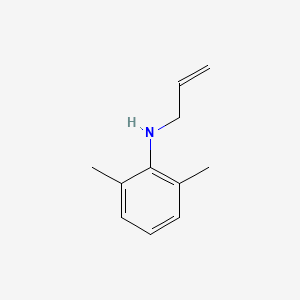
![2-{2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]phenyl}thiazolidine](/img/structure/B8649307.png)
